methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
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Description
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C10H17BO4 and its molecular weight is 212.05 g/mol. The purity is usually 95.
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Scientific Research Applications
Synthesis and Structural Analysis
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate and related compounds have been synthesized through substitution reactions and characterized using various spectroscopic methods. The structural confirmation was obtained by FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are boric acid ester intermediates with benzene rings, used in crystallographic and conformational analyses. The molecular structures were optimized using density functional theory (DFT), showing consistency with crystal structures determined by X-ray diffraction. The studies also explored the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Vibrational Properties and Spectroscopic Studies
Further research involved the synthesis of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and their structure characterization through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. DFT and time-dependent DFT (TD-DFT) calculations provided insights into spectroscopic data, geometrical parameters, and vibrational properties, enhancing the understanding of these compounds' physical and chemical behaviors (Wu et al., 2021).
Chemical Reactivity and Biological Activity
Some compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been evaluated for their hydrolytic stability, reactivity with hydrogen peroxide, and potential biological activities. For example, analogs of BSIH, a prodrug designed for conditional iron sequestration under oxidative stress, showed improved hydrolytic stability and increased efficiency in releasing active chelators. These studies suggest potential applications in protecting cells from oxidative damage, highlighting the significance of functional group modifications in enhancing compound reactivity and biological utility (Wang & Franz, 2018).
Application in Sensing Technologies
Research has also focused on modifying organic fluorescence probes for explosive detection, particularly targeting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. By introducing functional groups to enhance the deboronation velocity in the presence of H2O2, compounds like OTB and its imine derivatives have demonstrated fast response times and low detection limits for H2O2 vapor. This approach has shown promising results in developing sensitive and efficient sensors for explosive and hazardous substance detection (Fu et al., 2016).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methyl acrylate in the presence of a palladium catalyst.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Methyl acrylate", "Palladium catalyst" ], "Reaction": [ "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and methyl acrylate to a reaction vessel", "Add a palladium catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
CAS No. |
125160-21-6 |
Molecular Formula |
C10H17BO4 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H,1-5H3/b7-6+ |
InChI Key |
YRXVNAIOQAUBNO-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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